Product packaging for Ammonium dihydrogen phosphate(Cat. No.:CAS No. 7783-28-0)

Ammonium dihydrogen phosphate

Cat. No.: B045959
CAS No.: 7783-28-0
M. Wt: 115.03 g/mol
InChI Key: LFVGISIMTYGQHF-UHFFFAOYSA-N
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Description

Diammonium hydrogen phosphate (DAP), with the chemical formula (NH₄)₂HPO₄, is an inorganic salt that serves as a highly versatile and critical reagent in diverse scientific research fields. Its primary value lies in its dual role as a source of both nitrogen and phosphorus, two essential macronutrients. In plant science and agricultural research, DAP is a fundamental component of plant growth media and hydroponic solutions, enabling studies on nutrient uptake, plant physiology, and the effects of fertilization strategies. In microbiology and biotechnology, it is a key ingredient in culture media and fermentation broths, providing vital nutrients for the growth of microorganisms, including bacteria, yeast, and fungi. Furthermore, its buffering capacity in the mildly alkaline range makes it an excellent component for preparing phosphate buffers, which are crucial for maintaining stable pH conditions in biochemical assays, protein purification, and molecular biology applications. The mechanism of action for its buffering capability involves the equilibrium between the HPO₄²⁻ and PO₄³⁻ ions, allowing it to resist pH changes upon the addition of acids or bases. As a high-purity research chemical, this product guarantees consistent performance and reliability for your most demanding experimental protocols, from elucidating metabolic pathways to developing novel bioprocesses. It is supplied For Research Use Only (RUO) and is not intended for diagnostic or therapeutic purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula H3N.H3O4P<br>H6NO4P B045959 Ammonium dihydrogen phosphate CAS No. 7783-28-0

Properties

IUPAC Name

azanium;dihydrogen phosphate
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InChI

InChI=1S/H3N.H3O4P/c;1-5(2,3)4/h1H3;(H3,1,2,3,4)
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InChI Key

LFVGISIMTYGQHF-UHFFFAOYSA-N
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Canonical SMILES

[NH4+].OP(=O)(O)[O-]
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Molecular Formula

[NH4]H2PO4, H6NO4P
Record name Ammonium dihydrogen phosphate
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Related CAS

10124-31-9, 10124-31-9 (Parent)
Record name Phosphoric acid, ammonium salt
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Record name Ammonium dihydrogen phosphate
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DSSTOX Substance ID

DTXSID5029689
Record name Ammonium phosphate
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Molecular Weight

115.03 g/mol
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Physical Description

Dry Powder; Dry Powder, Pellets or Large Crystals; Liquid; NKRA; Other Solid; Pellets or Large Crystals, White solid with a slight odor of ammonia; [CAMEO]
Record name Phosphoric acid, ammonium salt (1:1)
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Record name Ammonium phosphate, monobasic
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Solubility

Slightly soluble in ethanol; insoluble in acetone, 40.4 g/100 g water at 25 °C, 1 g dissolves in about 2.5 mL water; slightly soluble in alcohol; practically insoluble in acetone
Record name AMMONIUM DIHYDROGEN PHOSPHATE
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Density

1.80 g/cu cm
Record name AMMONIUM DIHYDROGEN PHOSPHATE
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Color/Form

White, tetrahedral crystals, Brilliant white crystals or powder

CAS No.

7722-76-1, 10361-65-6, 7783-28-0
Record name Ammonium dihydrogen phosphate
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Record name Triammonium phosphate
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Record name Phosphoric acid, ammonium salt (1:1)
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Record name Ammonium dihydrogenorthophosphate
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Record name AMMONIUM PHOSPHATE, MONOBASIC
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Melting Point

190 °C
Record name AMMONIUM DIHYDROGEN PHOSPHATE
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Synthesis and Production Methodologies Research

Advanced Synthetic Routes for Diammonium Hydrogen Phosphate (B84403)

Modern research focuses on enhancing the traditional synthesis routes to be more environmentally sustainable and economically efficient.

The principles of green chemistry are being applied to the synthesis and application of diammonium hydrogen phosphate. Its use as a catalyst in aqueous media for various organic reactions highlights its environmentally benign characteristics. researchgate.nettandfonline.com Procedures using DAP as a catalyst are noted for their simple operations, mild reaction conditions, and the avoidance of toxic solvents and reagents. researchgate.net The use of water as a solvent, in particular, is an inexpensive and environmentally friendly approach. researchgate.netnih.gov These catalytic applications underscore the compound's role in promoting greener chemical processes.

Innovations in DAP production and application increasingly involve a circular economy approach, where waste streams are valorized.

Role in Waste Upcycling: Diammonium hydrogen phosphate is a key reagent in synthesizing other valuable compounds from waste. It serves as the phosphate source in the production of hydroxyapatite (B223615) from agricultural waste like chicken eggshells. iieta.orgbibliotekanauki.pl Similarly, it is used to recover phosphate from phosphorus-rich aquaculture wastewater to produce hydroxyapatite, demonstrating a method to reduce waste while creating a commercially viable product. iwaponline.com

Significant technological advancements have been made to optimize the DAP production process, enhancing efficiency and product quality. Key innovations developed at research centers like the International Fertilizer Development Center (IFDC) include the use of pre-neutralizers and pipe-cross reactors in the manufacturing process. mdpi.com

Patented methods offer alternative synthesis routes designed for greater efficiency. One such method involves the reaction of a high-purity urea (B33335) phosphate solution with ammonia (B1221849). This process is reported to have a shorter operational path, lower energy consumption, and eliminates "waste gas," "waste water," and "waste residue" discharge. google.com Another optimized process allows for the production of purified DAP directly from wet-process phosphoric acid by reacting it with ammonia at a controlled temperature (50-80 °C) and a specific molar ratio, followed by a multi-stage separation and crystallization process to recover the purified product. google.com

Purification Methodologies and Characterization of Purity

Industrial grade diammonium phosphate produced from wet-process phosphoric acid often contains a variety of anionic and cationic impurities, such as Fe, Al, Mg, and F, making it unsuitable for applications in industries like pharmaceuticals. google.comacs.orgresearchgate.net Therefore, purification is a critical step for producing higher-grade DAP.

The primary method for purifying industrial DAP is recrystallization. acs.org This process typically involves dissolving the impure DAP in a mixed solvent system, such as a water-alcohol mixture, followed by filtration and cooling to induce the formation of purified crystals. researchgate.net While effective, this purification process can make the final product significantly more expensive. acs.orgresearchgate.net

Characterization of purity is essential to ensure the final product meets the required standards for its intended application. Purity is assessed through various analytical techniques:

Chemical Composition Analysis: The levels of impurities are determined using methods like inductively coupled plasma (ICP) spectroscopy. The effectiveness of purification is demonstrated by comparing impurity levels before and after recrystallization. researchgate.net

Structural Characterization: The crystalline structure of the purified DAP is confirmed using techniques such as powder and single-crystal X-ray diffraction (XRD). These studies have verified that diammonium hydrogen phosphate crystallizes in a monoclinic structure. researchgate.net

Standard Grade Verification: The final product is compared against established grades, such as technical, fertilizer, or Food Chemicals Codex (FCC) grades, which have specific purity requirements. nih.gov For instance, the FCC grade specifies an assay of not less than 96.0% and not more than 102.0%. fao.org

Below are tables detailing the reduction in impurities through recrystallization and the typical physical and chemical indexes for an industrially produced DAP product.

Table 1: Impurity Levels in Plant DAP Before and After Recrystallization (in ppm) researchgate.net
ElementImpurity in Plant DAP (ppm)Impurity in Recrystallized DAP (ppm)
Fe24-
Al37-
Mg14-
As3-
Co3-
Pb7-
Si70-
Ti2-
Cr27-
Zn41-
Cd3-
Cu4-
Ni17-
Mn1-
V47-
Table 2: Physical and Chemical Indexes of Diammonium Hydrogen Phosphate Product google.com
IndexValue
Total Nutrient Content> 74%
Total Nitrogen21.02% - 21.20%
Phosphorus Pentoxide (P₂O₅)53.0% - 53.52%
Moisture Content0.25% - 0.32%
Water Insoluble Substances0.087% - 0.096%
Fluoride Content0.1% - 0.14%

Crystallographic and Structural Investigations

Growth of Diammonium Hydrogen Phosphate (B84403) Single Crystals

Single crystals of diammonium hydrogen phosphate (DAHP) are primarily grown from aqueous solutions. The solubility of DAHP is high in de-ionized water, which is therefore the preferred solvent, while it is significantly lower in alcohols such as ethanol (B145695) and methanol. researchgate.net The positive temperature coefficient of solubility for DAHP, meaning its solubility increases with temperature, makes it a suitable candidate for growth by solution-based methods. researchgate.net

The most common method for producing high-quality single crystals of diammonium hydrogen phosphate is the slow evaporation technique. researchgate.netprimescholars.comsmolecule.com This method is typically carried out at room temperature or within a controlled temperature range of 30-50°C. researchgate.netsmolecule.comscholarsresearchlibrary.com The general procedure involves preparing a supersaturated solution of DAHP in a suitable solvent like de-ionized water. researchgate.netscholarsresearchlibrary.com The solution is stirred to ensure homogeneity and then filtered to remove any impurities. primescholars.comscholarsresearchlibrary.com The filtered solution is then placed in a dust-free environment and covered with a porous seal, which allows the solvent to evaporate slowly, leading to the gradual growth of crystals. primescholars.comscholarsresearchlibrary.com Good quality, transparent single crystals can be harvested over a period of several days to weeks. researchgate.netprimescholars.com Natural evaporation is another widely used solution growth technique for obtaining DAHP crystals. tandfonline.com

The final morphology, size, and quality of diammonium hydrogen phosphate crystals are influenced by several external factors during the growth process. mdpi.com By controlling these parameters, the relative growth rates of different crystal faces can be managed to achieve a desired crystal habit. mdpi.com

Supersaturation and Cooling Rate: The level of supersaturation affects the crystal habit, with low supersaturation sometimes resulting in tapered crystals. researchgate.net The rate at which a saturated solution cools plays a crucial role in determining the final crystal size. thoughtco.com A slower cooling rate promotes the growth of a few large, single crystals, while rapid cooling tends to produce a mass of smaller crystals. thoughtco.com Studies on similar compounds show that increasing the cooling rate leads to a decrease in the average crystal size. researchgate.net

pH of the Solution: The acidity of the growth solution is a critical parameter. researchgate.netresearchgate.net For monoammonium phosphate, a related compound, the solubility is at a minimum around pH 3.2, which corresponds to the maximum crystallization rate and average crystal size. researchgate.net Changes in pH can significantly alter the growth kinetics. researchgate.net

Impurities and Additives: The presence of even small quantities of foreign ions or additives can dramatically alter the crystal's shape. mdpi.com For instance, trivalent cations such as Cr³⁺, Fe³⁺, and Al³⁺ are known to cause a tapering habit in ammonium (B1175870) dihydrogen phosphate crystals. researchgate.net These effects are often due to the selective adsorption of the impurity molecules onto specific crystal faces, which can be influenced by electrostatic interactions and hydrogen bonding. mdpi.com

Solvent Type: The choice of solvent influences crystal morphology by modifying the interactions between the solvent molecules and the crystal surfaces. mdpi.com This can change the relative growth rate of different faces, leading to different crystal shapes. mdpi.com

Structural Characterization of Crystalline Diammonium Hydrogen Phosphate

X-ray diffraction (XRD) is a primary analytical technique used to investigate the crystal structure of diammonium hydrogen phosphate. Both powder and single-crystal XRD methods provide fundamental information about the material's atomic arrangement, unit cell dimensions, and crystalline phases.

Powder X-ray diffraction (PXRD) is routinely used to analyze the structural characteristics of DAHP. researchgate.netscholarsresearchlibrary.com The presence of sharp peaks in the diffraction pattern confirms the crystalline nature of the grown material. scholarsresearchlibrary.com PXRD is an effective tool for quantitative phase analysis, particularly for identifying and quantifying phosphate contaminants, such as ammonium dihydrogen phosphate (ADP), within commercial DAHP samples. cambridge.org XRD measurements are typically performed using a diffractometer with Cu-Kα radiation to identify the mineral phases present in a sample. mdpi.comunimi.it

Table 1: Unit Cell Parameters for the Monoclinic Polymorph of Diammonium Hydrogen Phosphate

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a 11.043(6) Å
b 6.700(3) Å
c 8.031(4) Å
β 113.42(3)°

Data sourced from Khan et al. (1972) as cited in other studies. smolecule.comresearchgate.net

In addition to the well-characterized monoclinic form, a new crystal modification of diammonium hydrogen phosphate has been identified. researchgate.netnih.govdoaj.org This new polymorph was discovered serendipitously as a hydrolysis product of ammonium hexafluoridophosphate (NH₄PF₆). researchgate.netnih.gov

This new modification exhibits distinct structural characteristics compared to the previously known form. nih.govdoaj.org A key difference lies in the unit cell contents; the new modification contains eight molecules of (NH₄)₂(HPO₄) per unit cell (Z=8), in contrast to the four molecules found in the common polymorph. researchgate.netnih.govdoaj.org The structure of this new form consists of phosphate (PO₃OH) and ammonium (NH₄⁺) tetrahedra that are interconnected by a network of O-H⋯O and N-H⋯O hydrogen bonds. nih.govdoaj.org

Table 2: Comparison of Diammonium Hydrogen Phosphate Polymorphs

Feature Previously Known Polymorph New Crystal Modification
Molecules per unit cell (Z) 4 8
Asymmetric units (Z') Not specified 2

Data sourced from Kunz et al. (2010). researchgate.netnih.govdoaj.org

Investigation of Hydrogen Bonding Networks within Diammonium Hydrogen Phosphate Crystal Structures

The crystal structure of diammonium hydrogen phosphate (DAP) is significantly influenced by an extensive network of hydrogen bonds. These interactions involve the ammonium (NH₄⁺) cations and the hydrogen phosphate (HPO₄²⁻) anions, creating a stable three-dimensional framework. The primary types of hydrogen bonds observed are O-H···O and N-H···O interactions, which hold the PO₃OH and NH₄ tetrahedra together nih.govresearchgate.net.

Investigations using single-crystal X-ray diffraction have elucidated the specifics of these networks. In the common monoclinic polymorph (space group P2₁/c), the structure consists of PO₄ and NH₄ tetrahedra linked by these hydrogen bonds iucr.orguspto.gov. The hydrogen phosphate group (PO₃OH) features one longer P-O bond, which is characteristic of the P-O(H) bond uspto.gov. A significant O-H···O bond with a length of 2.615 Å plays a crucial role in the structure iucr.orguspto.gov.

The ammonium ions are coordinated to neighboring oxygen atoms from the phosphate groups. Studies have revealed that for each NH₄⁺ ion, there are multiple N···O contacts. However, the determination of hydrogen atom positions indicates that not all of these contacts represent true hydrogen bonds. For each ammonium ion, only four of the five potential N···O contact distances (less than 3.2 Å) correspond to actual N-H···O bonds iucr.orguspto.gov.

A different crystal modification of diammonium hydrogen phosphate has also been identified. In this polymorph, there are eight molecules of (NH₄)₂(HPO₄) in the unit cell, and the structure is also composed of PO₃OH and NH₄ tetrahedra connected by O-H···O and N-H···O hydrogen bonds nih.govresearchgate.net. In this modification, the two distinct HPO₄²⁻ molecules are hydrogen-bonded to ten and seven ammonium ions, respectively researchgate.net.

The arrangement and strength of these hydrogen bonds are fundamental to the material's physical and chemical properties, including its thermal stability.

Table 1: Selected Hydrogen Bond Data for Diammonium Hydrogen Phosphate

Bond TypeDescriptionBond Length (Å)Reference
O-H···OConnects hydrogen phosphate anions2.615 iucr.orguspto.gov
N-H···OConnects ammonium cations and hydrogen phosphate anionsVariable (contacts < 3.2 Å) iucr.orguspto.gov

Crystallization Kinetics and Thermodynamics of Diammonium Hydrogen Phosphate

The crystallization of diammonium hydrogen phosphate is a critical aspect of its production and application, influencing crystal size, purity, and morphology. The process is governed by principles of kinetics and thermodynamics, which have been the subject of various research studies.

The slow evaporation technique is a widely used method for growing high-quality single crystals of DAP, typically within a temperature range of 30-50°C. This method allows for precise control over supersaturation, which is essential for obtaining crystals with desired morphological features smolecule.com.

Thermochemical studies have investigated the precipitation of diammonium hydrogen phosphate from the reaction of phosphoric acid with ammonia (B1221849). Using microcalorimetry, the enthalpies for the neutralization of phosphoric acid have been determined. These thermodynamic parameters are crucial for controlling the crystallization process. The precipitation of diammonium hydrogen phosphate corresponds to the second neutralization step.

Table 2: Thermodynamic Data for Reactions related to Diammonium Hydrogen Phosphate Formation

ProcessEnthalpy Change (ΔH)Reference
First Neutralization of Phosphoric Acid-57 kJ mol⁻¹ researchgate.net
Second Neutralization of Phosphoric Acid-28 kJ mol⁻¹ researchgate.net

Note: The data pertains to the neutralization steps of phosphoric acid, which lead to the formation of ammonium phosphates.

The kinetics of the precipitation reaction show that the process is influenced by factors such as reactant concentration. Studies have determined the reaction to be first order with respect to NH₃ and 0.5 order with respect to H₃PO₄ researchgate.net.

Furthermore, the solubility of diammonium hydrogen phosphate is a key thermodynamic property that dictates the conditions for crystallization. It is highly soluble in water, and this solubility is temperature-dependent. At 20°C, its solubility is 689 g/l, which increases to 1060 g/l at 100°C oiv.int. The pH of the solution also plays a role, with the average pH of a DAP solution being between 7.5 and 8 wikipedia.org. The compound's stability is also a factor; it gradually loses ammonia when exposed to air at room temperature and begins to decompose into ammonia and monoammonium phosphate at around 70°C wikipedia.org.

Advanced Spectroscopic and Microscopic Characterization

Spectroscopic Analysis of Diammonium Hydrogen Phosphate (B84403)

Spectroscopic techniques are pivotal in elucidating the atomic and molecular properties of diammonium hydrogen phosphate, offering insights into its structure, bonding, and optical characteristics.

Fourier Transform Infrared (FTIR) Spectroscopy for Structural and Chemical Bonding Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a powerful non-destructive technique used to identify the functional groups and characterize the chemical bonds within a molecule. When infrared radiation is passed through a sample of diammonium hydrogen phosphate, its constituent bonds and functional groups absorb radiation at specific frequencies, corresponding to their vibrational energies. The resulting spectrum provides a unique molecular fingerprint of the compound.

In the FTIR spectrum of ammonium (B1175870) phosphates, characteristic absorption bands confirm the presence of ammonium (NH₄⁺) and hydrogen phosphate (HPO₄²⁻) ions. The vibrations associated with the phosphate group are typically observed in the fingerprint region of the spectrum. For instance, the asymmetric stretching mode of the P-O bond (ν₃) and the symmetric stretching mode (ν₁) are found in the 1000-1100 cm⁻¹ region. The O-P-O bending modes (ν₄ and ν₂) appear at lower wavenumbers, typically around 560 cm⁻¹ and 468 cm⁻¹, respectively rsc.org.

The ammonium ion exhibits its own characteristic vibrations. The N-H stretching vibrations are typically observed in the region of 3000-3300 cm⁻¹, while the N-H bending vibration (ν₄) appears around 1400-1440 cm⁻¹ mdpi.com. The presence and position of these bands can be influenced by hydrogen bonding within the crystal lattice, providing valuable information about the intermolecular forces. For example, a weak IR shoulder band observed around 2387 cm⁻¹ in ammonium dihydrogen phosphate has been attributed to hydrogen bonding interactions during crystallization researchgate.net.

The analysis of these spectral features allows for a detailed understanding of the structural arrangement and the nature of the chemical bonds within diammonium hydrogen phosphate.

Table 1: Characteristic FTIR Absorption Frequencies for Diammonium Hydrogen Phosphate and Related Species

Frequency Range (cm⁻¹) Bond Assignment Type of Vibration Reference
~3130 cm⁻¹ N-H ν₃ Stretching mdpi.com
~2387 cm⁻¹ P-O···H-O-P Hydrogen Bond researchgate.net
~1400-1440 cm⁻¹ N-H ν₄ Bending mdpi.com
~1033-1034 cm⁻¹ P-O ν₃ Asymmetric Stretching rsc.org
~957 cm⁻¹ P-O ν₁ Symmetric Stretching rsc.org
~562-601 cm⁻¹ O-P-O ν₄ Bending rsc.org
~468 cm⁻¹ O-P-O ν₂ Bending rsc.org

Note: Specific peak positions can vary based on sample preparation and intermolecular interactions.

Micro-Raman Spectroscopy for Phase Identification in Complex Mixtures

Micro-Raman spectroscopy is a highly specific analytical technique that identifies molecules by their unique vibrational modes. It is particularly effective for phase identification in complex mixtures due to its high spatial resolution and chemical selectivity. When diammonium hydrogen phosphate (DAP) is used in applications where it reacts with other substrates, such as the conservation of carbonate stones, it forms new phosphate mineral phases. Micro-Raman spectroscopy can precisely identify these reaction products.

For example, in the treatment of dolomitic stones, DAP reacts to form phases such as struvite (MgNH₄PO₄·6H₂O) and calcium phosphates like hydroxyapatite (B223615) (HAP, Ca₁₀(PO₄)₆(OH)₂) or octacalcium phosphate (OCP, Ca₈(HPO₄)₂(PO₄)₄·5H₂O) wikipedia.org. Each of these phases has a distinct Raman spectrum. The primary vibrational mode used for identification is the symmetric stretching (ν₁) of the phosphate (PO₄³⁻) group.

Research has shown that struvite can be unequivocally identified by its characteristic Raman band at approximately 950 cm⁻¹ wikipedia.org. In contrast, hydroxyapatite and octacalcium phosphate exhibit a broad band centered around 960 cm⁻¹ wikipedia.orguic.edu. The ability of micro-Raman spectroscopy to distinguish between these closely related phosphate phases, even when they are intermixed at a microscopic level, is a key advantage. By mapping the surface of a treated material, the spatial distribution of these newly formed phases can be determined, providing crucial information about the reaction mechanism and the effectiveness of the treatment thermofisher.com.

Table 2: Key Raman Bands for Phosphate Phases Formed from Diammonium Hydrogen Phosphate Reactions

Compound Mineral Phase Key Raman Band (cm⁻¹) Assignment Reference
Struvite MgNH₄PO₄·6H₂O ~950 ν₁ (PO₄³⁻) wikipedia.orguic.edu
Hydroxyapatite (HAP) Ca₁₀(PO₄)₆(OH)₂ ~960 ν₁ (PO₄³⁻) wikipedia.orguic.edu
Octacalcium Phosphate (OCP) Ca₈(HPO₄)₂(PO₄)₄·5H₂O ~960 ν₁ (PO₄³⁻) wikipedia.org

Note: These values are characteristic for identifying phases in complex mixtures resulting from DAP reactions.

UV-Visible Spectroscopy for Optical Transparency Evaluation

UV-Visible (UV-Vis) spectroscopy is a technique that measures the absorption or transmission of light in the ultraviolet and visible regions of the electromagnetic spectrum. It is a fundamental tool for evaluating the optical properties of materials, such as diammonium hydrogen phosphate crystals. For many optical and nonlinear optical (NLO) applications, a material must possess a wide transparency window, meaning it should not absorb light in the operational wavelength range.

Studies on single crystals of diammonium hydrogen phosphate (DAHP) have demonstrated that it has a wide optical transparency window across the entire visible region and into the near-infrared rsc.orgrsc.org. The optical transmittance spectrum for a DAHP crystal, typically recorded from around 190 nm to 1100 nm, shows high transmittance in the visible spectrum (400-700 nm) rsc.orgrsc.org.

The lower cutoff wavelength, which marks the beginning of strong absorption in the UV region, is a critical parameter. For DAHP crystals, the UV absorption edge has been observed at approximately 196 nm rsc.org. This absorption corresponds to the fundamental electronic transitions within the material. The wide transparency range makes diammonium hydrogen phosphate a suitable candidate for certain optical applications, particularly those requiring transmission of visible light.

Table 3: Optical Properties of Diammonium Hydrogen Phosphate (DAHP) Crystal

Parameter Value Technique Reference
Transparency Range Entire visible region (190-1100 nm) UV-Vis Spectroscopy rsc.orgrsc.org
UV Cutoff Wavelength ~196 nm UV-Vis Spectroscopy rsc.org

X-ray Photoelectron Spectroscopy (XPS) for Surface Chemical Analysis

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a premier surface-sensitive technique used to determine the elemental composition and chemical states of atoms within the top 1-10 nanometers of a material's surface wikipedia.org. The technique works by irradiating a sample with a beam of X-rays, which causes the emission of core-level electrons. The binding energy of these emitted photoelectrons is unique to each element and its chemical environment, allowing for detailed surface chemical analysis wikipedia.org.

For diammonium hydrogen phosphate, XPS can be used to verify the presence of nitrogen, phosphorus, and oxygen on the surface and to determine their chemical states. The P 2p core-level spectrum is characteristic of the phosphate group. For metal phosphates, the P 2p binding energy is typically observed around 133 eV. The N 1s core-level spectrum provides information about the ammonium ion. The binding energy for nitrogen in an ammonium (protonated amine) state is expected to be around 401.4 eV, which is distinct from unprotonated amine groups that appear at lower binding energies (~399.9 eV) rsc.org.

By analyzing the precise binding energies and the relative intensities of the peaks, XPS can confirm the stoichiometry of the surface and detect any surface contaminants or chemical modifications that may have occurred due to exposure to different environments.

Table 4: Expected XPS Binding Energies for Diammonium Hydrogen Phosphate

Element Core Level Chemical State Expected Binding Energy (eV) Reference
Phosphorus P 2p Phosphate (PO₄²⁻) ~133
Nitrogen N 1s Ammonium (NH₄⁺) ~401.4 rsc.org
Oxygen O 1s Phosphate (PO₄²⁻) ~531-532

Note: Binding energies are referenced to the C 1s peak at 284.8 eV and can show slight variations based on the specific chemical environment and instrument calibration.

Microscopic and Morphological Characterization

Microscopy techniques provide direct visualization of the physical form and surface features of diammonium hydrogen phosphate crystals.

Scanning Electron Microscopy (SEM) for Surface Morphology and Crystal Habit

Scanning Electron Microscopy (SEM) is an essential technique for characterizing the surface morphology, topography, and crystal habit of materials at the micro- and nanoscale. It operates by scanning a focused beam of electrons onto a sample and detecting the secondary electrons emitted from the surface. This interaction produces high-resolution images that reveal detailed surface features.

SEM analysis of ammonium phosphates shows the influence of growth conditions on the crystal morphology. For instance, this compound crystals grown by slow evaporation techniques can form elongated tetragonal structures nih.gov. The surfaces of these crystals can appear rough at higher magnifications nih.gov.

The crystal habit, or the characteristic external shape of a crystal, can be significantly altered by the presence of additives or by the reaction of diammonium hydrogen phosphate with a substrate. When DAP reacts with calcium carbonate, the original crystal habit of the carbonate can be transformed into new morphologies, such as "plate-like" crystals of calcium phosphate nih.gov. In other cases, needle-like crystals of a new modification of diammonium hydrogen phosphate have been observed nih.gov. SEM, often coupled with Energy Dispersive X-ray Spectroscopy (EDS) for elemental analysis, is invaluable for observing these morphological transformations and understanding the crystallization and reaction processes.

Thermal Analysis Techniques

Thermogravimetric Analysis (TGA) is a fundamental thermal analysis method used to measure changes in the mass of a sample as a function of temperature or time in a controlled atmosphere. tainstruments.com This technique is particularly valuable for determining the thermal stability of a material and studying the kinetics of its decomposition. tainstruments.com A TGA instrument continuously records the sample's mass as it is heated, and the resulting data is plotted as a thermogravimetric curve (TG curve), which shows mass loss versus temperature. libretexts.org

The thermal decomposition of diammonium hydrogen phosphate ((NH₄)₂HPO₄) is a multi-stage process involving the release of gaseous products and the formation of various condensed phosphate compounds. The decomposition process is critical to its application in areas such as flame retardants, where the release of non-flammable gases like ammonia (B1221849) (NH₃) dilutes oxygen and flammable products in the gas phase. rsc.org

The decomposition begins with the loss of ammonia, transforming diammonium hydrogen phosphate into this compound. rsc.org As the temperature increases further, subsequent decomposition reactions occur, leading to the formation of substances like ammonium metaphosphate and, eventually, phosphoric acid. The phosphoric acid component can then catalyze dehydration and decomposition of other materials, leading to char formation. rsc.orgresearchgate.net Studies of mineral fertilizers based on (NH₄)₂HPO₄ have shown decomposition occurring in the temperature range of 180–190°C. researchgate.net

The table below summarizes the general stages of the thermal decomposition of diammonium hydrogen phosphate as studied by TGA.

Temperature RangeEventProducts Formed
~180 - 190 °C Initial DecompositionRelease of Ammonia (NH₃) gas, formation of this compound (NH₄H₂PO₄)
Higher Temperatures Further Decomposition & CondensationFormation of Ammonium Metaphosphate, Phosphoric Acid (H₃PO₄), and release of Water (H₂O)

Mechanistic Studies of Diammonium Hydrogen Phosphate Interactions

Reaction Mechanisms with Carbonate Substrates in Heritage Conservation

In the realm of heritage conservation, diammonium hydrogen phosphate (B84403) is utilized as a consolidant for decaying carbonate stone, such as limestone and marble. The treatment is founded on the principle of a dissolution-recrystallization process, where an aqueous solution of DAP reacts with the calcium carbonate (CaCO₃) of the stone. This reaction leads to the in-situ formation of new, more stable phosphate phases within the porous structure of the stone, thereby enhancing its cohesion and durability. socminpet.itmdpi.com The primary goal is to form hydroxyapatite (B223615), a compound that is significantly less soluble than the original calcite substrate. socminpet.it

In-situ Hydroxyapatite (HAP) Formation Pathways

10CaCO₃ + 6(NH₄)₂HPO₄ → Ca₁₀(PO₄)₆(OH)₂ + 6(NH₄)₂CO₃ + 4H₂O + 4CO₂ mdpi.commdpi.com

This reaction is a complex dissolution-precipitation process. researchgate.net The formation of HAP is highly desirable due to its lower solubility and slower dissolution rate compared to calcite, which imparts greater stability and durability to the treated stone. socminpet.itmdpi.com The newly formed HAP crystals create a framework that binds the deteriorated grains of the stone, restoring lost cohesion. socminpet.it

Formation of Octacalcium Phosphate (OCP) and Dicalcium Phosphate Dihydrate (DCPD)

While the formation of stoichiometric hydroxyapatite is the ideal outcome, the reaction of diammonium hydrogen phosphate with polycrystalline carbonate substrates is often non-stoichiometric. socminpet.itmdpi.com This leads to the formation of a complex mixture of calcium phosphate phases alongside HAP. Among these are octacalcium phosphate (OCP, Ca₈H₂(PO₄)₆·5H₂O) and dicalcium phosphate dihydrate (DCPD, CaHPO₄·2H₂O). mdpi.comscispace.com

Calcium Phosphate PhaseChemical FormulaCa/P Molar Ratio
Hydroxyapatite (HAP)Ca₁₀(PO₄)₆(OH)₂1.67
Octacalcium Phosphate (OCP)Ca₈H₂(PO₄)₆·5H₂O1.33
Dicalcium Phosphate Dihydrate (DCPD)CaHPO₄·2H₂O1.00

Influence of Magnesium Ions on Phosphate Crystallization (e.g., Struvite Formation)

When carbonate substrates contain magnesium, such as in dolomitic limestones (CaMg(CO₃)₂), the reaction with diammonium hydrogen phosphate becomes more complex. The dissolution of the dolomite (B100054) releases both calcium and magnesium ions into the solution. researchgate.net The presence of magnesium ions can interfere with the crystallization of calcium phosphates and can lead to the formation of magnesium-containing phosphate phases. researchgate.netnih.gov

A significant product of this reaction in magnesium-rich environments is struvite (MgNH₄PO₄·6H₂O). mdpi.comresearchgate.net Struvite is a magnesium ammonium (B1175870) phosphate mineral that precipitates when magnesium, ammonium, and phosphate ions are present in a 1:1:1 molar ratio. struviteremoval.comstruviteremoval.comwikipedia.org The formation of struvite alongside poorly crystalline hydroxyapatite has been observed on dolomitic stones treated with DAP. researchgate.net The presence of magnesium ions has been shown to inhibit the crystallinity of calcium phosphate precipitates. nih.govresearchgate.net

Non-stoichiometric Reaction Dynamics

The reaction between diammonium hydrogen phosphate and carbonate substrates is fundamentally a non-stoichiometric process. socminpet.itmdpi.com The composition of the newly formed phosphate phases is not uniform and is highly dependent on a variety of interacting factors. These include:

pH of the reaction environment : The solubility of different calcium phosphate phases is pH-dependent.

Presence of foreign ions : As discussed, magnesium ions can alter the reaction products. Other ions present in the stone or the environment can also play a role. socminpet.it

Degree of supersaturation : The concentration of the DAP solution affects the rate of dissolution and recrystallization, influencing which phosphate phases are formed. socminpet.it

This non-stoichiometric nature results in a heterogeneous mixture of crystalline and poorly crystalline phases, including hydroxyapatite, octacalcium phosphate, and dicalcium phosphate dihydrate. mdpi.com Understanding these complex dynamics is essential for optimizing the DAP treatment to favor the formation of the most stable and durable phosphate phases for effective stone conservation. socminpet.it

Condensed Phase and Gas Phase Mechanisms in Fire Retardancy

Diammonium hydrogen phosphate is an effective flame retardant for various materials, particularly cellulosic materials like wood. researchgate.net Its fire-retardant action is a result of mechanisms that occur in both the condensed phase (the solid material) and the gas phase (the flames). rsc.orgresearchgate.netnih.gov

Upon heating, diammonium hydrogen phosphate decomposes and releases phosphoric acid and ammonia (B1221849). mdpi.com The phosphoric acid acts in the condensed phase to promote the formation of a protective char layer, while the ammonia acts in the gas phase to dilute flammable gases. mdpi.comnih.gov

Char Formation Enhancement Mechanisms

The primary fire-retardant mechanism of diammonium hydrogen phosphate in the condensed phase is the enhancement of char formation. researchgate.netd-nb.info When a material like wood is heated, it undergoes pyrolysis, breaking down into flammable volatile gases and a solid char residue. Diammonium hydrogen phosphate alters this process to favor the formation of char at the expense of flammable volatiles. researchgate.net

The mechanism involves the following steps:

Thermal Decomposition of DAP : Upon heating, diammonium hydrogen phosphate decomposes to produce phosphoric acid (H₃PO₄) and ammonia (NH₃). mdpi.com

Catalytic Dehydration : The phosphoric acid acts as a catalyst for the dehydration of cellulose (B213188) in the wood. It promotes the removal of water from the cellulose polymer at lower temperatures than would occur without the flame retardant. nih.govfrontiersin.org

Cross-linking and Carbonization : The dehydration process is followed by cross-linking and aromatization of the cellulose chains, leading to the formation of a stable, insulating char layer. nih.gov This char layer acts as a physical barrier, insulating the underlying material from the heat of the flame and reducing the rate of pyrolysis. nih.gov

The increased char yield significantly reduces the amount of flammable gases released, thus inhibiting the combustion process. researchgate.net Studies have shown that wood treated with diammonium hydrogen phosphate exhibits a substantial increase in char residue compared to untreated wood. researchgate.net

TreatmentChar Yield (%)Organic Liquid Yield (%)Gas Yield (%)
Untreated Wood2243Varies
Wood with 20% DAP456Varies

Data adapted from studies on wood pyrolysis at 800 K. researchgate.net

The release of non-combustible gases, such as ammonia and water vapor, during the decomposition of DAP also contributes to the fire-retardant effect by diluting the flammable gases and oxygen in the gas phase, further inhibiting combustion. researchgate.netnih.gov

Phosphoric Acid-Mediated Dehydration and Esterification

In the condensed phase, diammonium hydrogen phosphate exerts its flame-retardant effect primarily through the formation of phosphoric acid (H₃PO₄) at elevated temperatures. This phosphoric acid then acts as a catalyst for dehydration and esterification reactions within the polymer matrix, leading to the formation of a protective char layer.

Upon heating, DAP decomposes and releases ammonia, leaving behind phosphoric acid. This acid can then react with hydroxyl groups present in the polymer, such as cellulose in wood or paper. This reaction involves the esterification of the hydroxyl groups with phosphoric acid. alfa-chemistry.com This process is crucial for altering the decomposition pathway of the material in a way that favors char formation over the generation of flammable volatile compounds.

The key steps in this mechanism are:

Decomposition and Phosphoric Acid Formation: DAP decomposes to produce phosphoric acid and polyphosphoric acids.

Esterification: The phosphoric acid reacts with the hydroxyl groups of the polymer to form phosphate esters.

Dehydration and Crosslinking: The phosphate esters are thermally unstable and decompose, eliminating water and leading to the formation of double bonds and crosslinking within the polymer structure. This process is a critical step in the formation of a stable, insulating char.

Char Formation: The resulting crosslinked, carbonaceous material forms a char layer on the surface of the substrate. This char acts as a physical barrier, insulating the underlying material from the heat of the flame and limiting the release of flammable volatiles into the gas phase. alfa-chemistry.com

Research has shown that this mechanism is effective in various materials. For example, in cellulose-based materials, phosphoric acid produced from DAP can undergo an esterification reaction, which then catalyzes the formation of a char layer that acts as an insulating barrier to inhibit heat and gas transfer.

Synergistic Effects with Other Flame Retardant Additives (e.g., Silica (B1680970), Melamine)

The flame-retardant efficacy of diammonium hydrogen phosphate can be significantly enhanced through synergistic interactions with other additives, such as silica (SiO₂) and melamine (B1676169). These combinations can lead to improved thermal stability, enhanced char formation, and a more effective gas-phase action than what can be achieved with DAP alone.

Synergy with Silica:

When DAP is combined with silica, a notable improvement in flame retardancy is observed, particularly in materials like epoxy resins. nih.govnih.govrsc.orgresearchgate.net The synergistic mechanism involves both condensed-phase and gas-phase actions.

Condensed-Phase Interaction: In the condensed phase, silica can migrate to the surface of the material during combustion. There, it can form a protective shielding layer composed of Si-O-Si and O-Si-C structures. This silica-based layer can cross-link with the char formed from the action of phosphoric acid, leading to a more thermally stable and robust char layer. nih.govnih.govrsc.org This enhanced char layer provides better insulation and is more effective at preventing the release of flammable gases.

Gas-Phase Interaction: In the gas phase, the decomposition of DAP still releases ammonia and nitrogen, which dilute the flammable gases and oxygen. nih.govnih.govrsc.orgresearchgate.net The presence of the stable char-silica layer further reduces the fuel available for combustion.

A study on an epoxy resin composite containing DAP coated with silica (DAP@SiO₂) demonstrated these effects. With a 12% loading of DAP@SiO₂, the composite achieved a UL-94 V-0 rating and a limiting oxygen index (LOI) of 33.2%. nih.govnih.govrsc.orgresearchgate.net

Parameter Pure Epoxy Epoxy + 12% DAP@SiO₂
UL-94 Rating FailsV-0 nih.govnih.govrsc.orgresearchgate.net
LOI (%) Not specified33.2 nih.govnih.govrsc.orgresearchgate.net
Peak Heat Release Rate Not specifiedReduced
Total Heat Release Not specifiedReduced

Synergy with Melamine:

The combination of phosphorus-based flame retardants like DAP with nitrogen-based compounds such as melamine is a well-established synergistic system. This synergy enhances flame retardancy through actions in both the gas and condensed phases.

Gas-Phase Action: Melamine, upon heating, releases non-flammable gases like ammonia and nitrogen. mwchemical.com This complements the gas release from DAP, leading to a more significant dilution of flammable gases and oxygen in the flame zone.

Condensed-Phase Action: In the condensed phase, the phosphoric acid from DAP promotes charring, while the nitrogen compounds from melamine contribute to the stability and structure of the char layer. mwchemical.com This results in a more effective insulating barrier.

Environmental Applications and Studies

Environmental Remediation Technologies

DAP is utilized in several environmental remediation strategies aimed at cleaning up contaminated soil and water. Its phosphate (B84403) and ammonium (B1175870) ions can interact with contaminants, particularly heavy metals, altering their mobility and bioavailability.

Phosphorus is a crucial nutrient for the metabolic functions of plants and microorganisms, which are central to phytoremediation and bioremediation processes. mdpi.com The application of phosphorus-containing fertilizers like diammonium hydrogen phosphate can be an essential supplemental step in the remediation of soil contaminated with toxic metals. mdpi.com

In phytoremediation, which uses plants to extract, contain, or degrade environmental contaminants, DAP can enhance plant growth and health in contaminated soils, thereby improving the efficiency of contaminant removal. Studies have shown that the application of P-fertilizers can be a beneficial method for decontaminating soil with heavy metals. mdpi.com For instance, in pot trials involving Solanum nigrum L. grown in cadmium-contaminated soil, the combined application of Single Superphosphate (SSP) and Diammonium Phosphate (DAP) led to maximum plant growth and higher cadmium concentrations in the plant tissues compared to single treatments. mdpi.com This suggests that a balanced application of different phosphorus sources can improve both the biomass of the plant and its capacity to uptake heavy metals. mdpi.com The enhancement of plant growth and biomass is critical as it directly correlates with the total amount of contaminants that can be extracted from the soil. researchgate.net

The table below summarizes findings on the effect of phosphorus fertilizers on phytoremediation.

Plant SpeciesContaminantPhosphorus Source(s)Key Findings
Solanum nigrum L.Cadmium (Cd)SSP and DAPCombined SSP + DAP application increased plant biomass and enhanced Cd uptake compared to single fertilizer applications. mdpi.com
Lolium perenneCadmium (Cd) and Arsenic (As)SSP, DAP, MAP, and othersSSP showed the best results in enhancing plant yield and reducing Cd and As uptake, highlighting the importance of choosing the right P source. mdpi.com

In environments contaminated with heavy metals, such as those near former smelter sites, DAP can be used as a chemical immobilization treatment. researchgate.net The phosphate in DAP reacts with certain heavy metals to form stable, low-solubility metal-phosphate precipitates. researchgate.net This process effectively reduces the dissolution of these metals into the soil solution and their subsequent transport into groundwater or uptake by plants. researchgate.net

One study evaluated the effectiveness of DAP in immobilizing cadmium (Cd), lead (Pb), and zinc (Zn) in soil from a smelter site. The results demonstrated that increasing the application of DAP decreased the total amount of metal transported through the soil. researchgate.net The formation of metal-phosphate precipitates was identified as the key mechanism for the decreased mobility of Cd, Pb, and Zn. researchgate.net This suggests DAP has significant potential for protecting water resources from heavy metal contamination. researchgate.net However, while effective, the use of DAP requires careful management to avoid secondary environmental issues like eutrophication from nutrient runoff into nearby water bodies. mygarden.co.nz

The table below shows the impact of DAP treatment on metal retention in contaminated soil.

MetalDAP Application Rate (mg P kg⁻¹)Increase in Retardation Factor (R)Increase in Distribution Coefficient (Kd) (L kg⁻¹)
Cadmium (Cd)23002-fold4.0 to 9.0
Lead (Pb)23003.5-fold2.9 to 10.8
Zinc (Zn)23006-fold2.5 to 17.1

Data sourced from a study on smelter-contaminated soil. researchgate.net

Nitrogen and Phosphorus Recovery

Anaerobic digestion is a common process for treating organic waste, such as agro-food waste and sewage sludge, to produce biogas. frontiersin.org The resulting byproduct, known as digestate, is rich in nutrients, particularly nitrogen (in the form of ammonium) and phosphorus. frontiersin.orgresearchgate.net Instead of being viewed as a waste product, this digestate is increasingly seen as a source for nutrient recovery, aligning with circular economy principles.

Technologies have been developed to recover nitrogen from anaerobic digestate and convert it into valuable ammonium phosphate fertilizers, including diammonium hydrogen phosphate. researchgate.net One common method involves stripping the ammonia (B1221849) from the digestate and then absorbing it into a phosphoric acid solution. researchgate.net

Recovery TechnologySource MaterialRecovered ProductReported Efficiency
Ammonia Stripping and AbsorptionAnaerobic DigestateAmmonium Phosphates (APs)95% ammonia absorbing efficiency; 72% overall nitrogen recovery. researchgate.net
Chemical PrecipitationDigestate LiquorMagnesium Ammonium Phosphate (Struvite)87% removal efficiency for ammonia ions. researchgate.net

Role in Energy Storage and Transportation

Ammonia (NH₃) is being explored as a carbon-free energy carrier, particularly for hydrogen storage and transport. It has a high hydrogen density and can be more easily liquefied and transported than pure hydrogen.

Diammonium hydrogen phosphate can serve as a solid source of ammonia. When heated, DAP decomposes, releasing ammonia gas. wikipedia.orgalfa-chemistry.com The decomposition begins at temperatures as low as 70°C (158°F), where it breaks down into ammonia and monoammonium phosphate. wikipedia.org At 100°C, the dissociation pressure of DAP is approximately 5 mmHg. wikipedia.org

(NH₄)₂HPO₄(s) ⇌ NH₃(g) + (NH₄)H₂PO₄(s)

This released ammonia can then be converted into hydrogen and nitrogen gas through a catalytic reaction, although this step typically requires higher temperatures. frontiersin.org The ability of DAP to release ammonia at relatively low temperatures makes it a potential candidate for chemical hydrogen storage applications, where ammonia acts as the intermediate hydrogen carrier molecule. frontiersin.org

Agricultural Research and Enhanced Fertilizer Formulations

Agronomic Efficacy Studies

Agronomic studies are crucial for understanding and optimizing the performance of diammonium hydrogen phosphate (B84403) in various cropping systems. This research evaluates the impact of DAP on plant growth and yield and seeks to maximize the efficiency of nutrient absorption by the crops.

Impact on Crop Growth Characteristics and Yield (e.g., Sugarcane)

Diammonium hydrogen phosphate is a widely utilized fertilizer for numerous crops, including sugarcane, due to its high phosphorus and nitrogen content, which are vital for plant growth and development. Research has consistently demonstrated the positive effects of DAP application on the growth characteristics and final yield of sugarcane.

Studies have shown that the application of DAP leads to significant improvements in key growth metrics such as stem height and diameter. A field experiment investigating the effects of liquid diammonium hydrogen phosphate on ratoon sugarcane demonstrated a notable increase in both quantitative and qualitative traits of the crop. google.comresearchgate.net For instance, the application of 30 liters per hectare of liquid DAP resulted in an 8% improvement in yield, translating to an increase of 7.6 tons per hectare compared to control treatments that received no phosphorus fertilizer. google.comresearchgate.net This treatment also yielded the highest percentage of sugar extraction. google.comresearchgate.net

Further research comparing DAP with other phosphorus sources has reinforced its efficacy. In a study on two sugarcane varieties, DAP application resulted in a superior yield trend compared to single superphosphate (SSP), triple superphosphate (TSP), and rock phosphate (RP) in the second ratoon harvest of the CO 421 variety. made-in-china.com Another comparative study evaluated the response of sugarcane to DAP versus a fertilizer fortified with sulfur (S) and zinc (Zn), MicroEssentials® SZ®. The results indicated that while sugarcane responds well to phosphorus, the addition of S and Zn led to even greater yields. The cumulative cane and sugar yields from the fortified fertilizer were 6.2% higher than those achieved with DAP alone at the same phosphorus application rate. figshare.com

Interactive Data Table: Impact of Diammonium Hydrogen Phosphate on Sugarcane Yield

Optimization of Nutrient Uptake and Use Efficiency

A significant area of research is the optimization of nutrient uptake from DAP, ensuring that the applied nitrogen and phosphorus are utilized effectively by the plant, which minimizes waste and environmental impact. The high solubility of diammonium hydrogen phosphate allows for the quick release of phosphate and ammonium (B1175870) ions into the soil, making them readily available for plant uptake. frontiersin.orgkribhco.net

Development of Improved Efficiency and Controlled-Release Fertilizers

To address the challenges of nutrient loss and to improve environmental sustainability, significant research has been directed towards developing improved efficiency and controlled-release diammonium hydrogen phosphate fertilizers. These advancements aim to prolong nutrient availability in the soil, matching it more closely with the crop's metabolic needs throughout its growth cycle.

Coating Technologies for Prolonged Nutrient Release

Coating technologies are at the forefront of creating controlled-release DAP fertilizers. By encapsulating fertilizer granules in a protective layer, the rate of dissolution and nutrient release can be significantly slowed down. Various materials are being explored for this purpose.

Polymer Coatings: Polyurethane and polyolefin wax are used to create a physical barrier that regulates the release of nutrients. nih.gov This coating technology has been shown to create a desirable "S" shape release curve, indicating a steady and prolonged nutrient supply. nih.gov Polymer-coated DAP can reduce nutrient leaching and ammonia (B1221849) volatilization. mdpi.com

Hydrophobic and Bio-based Coatings: Hydrophobic materials, including waxes and bio-based amino oils, are applied to DAP granules to repel water and slow the release of nutrients. hans-chem.commdpi.com Research using bio-based amino-oil (Priamine) coatings on DAP demonstrated that nutrient release could be extended significantly; uncoated granules dissolved in under two hours, while single and double-layer coated granules released phosphorus over 98 and 126 hours, respectively. mdpi.comwhiterose.ac.uk

Microbial Coatings: The efficacy of coating DAP with phosphate-solubilizing bacteria (PSB) and their metabolites has been explored. agropolychim.bg This approach not only controls nutrient release but also enhances the microbial biomass in the rhizosphere, positively influencing soil health and improving nutrient availability. agropolychim.bg

These coating technologies effectively reduce the direct contact between the fertilizer and the soil, which minimizes phosphorus fixation and leaching losses, thereby extending the nutrient supply duration to better match crop requirements. mdpi.com

Fortification with Micronutrients (e.g., Boron) for Enhanced Performance

Diammonium hydrogen phosphate can be fortified with essential micronutrients to create multi-nutrient fertilizers that address specific soil deficiencies and crop needs. Boron (B) is a critical micronutrient, and its deficiency in alkaline and calcareous soils can severely compromise crop growth and yield.

Research has focused on developing boron-enriched DAP fertilizers to ensure a uniform supply of this micronutrient. cropnutrition.com Studies on sunflowers grown in alkaline calcareous soils have shown that a biochar- and boron-coated DAP (BC-BDAP) can significantly enhance boron availability. bioone.org This formulation led to substantial increases in shoot and root boron concentrations, which translated into a 17% increase in oil content and a 33% increase in achene weight per plant. bioone.org

The synergistic effect of phosphorus and boron application has been noted to improve the yield and quality of various crops. The fortification of DAP with micronutrients ensures that plants receive a more balanced nutrition, which is crucial for optimizing growth, yield, and quality.

Interactive Data Table: Effect of Boron Fortification on Sunflower

Organic Complexation in Fertilizer Formulations

The integration of organic matter with diammonium hydrogen phosphate is a promising strategy to enhance fertilizer efficiency. Organic materials like humic acid and biochar can interact with DAP, influencing nutrient availability and soil properties.

Humic Acid: Humic acid, with its various functional groups, can reduce phosphorus fixation in the soil. mdpi.com When combined with DAP, humic acid can increase the availability of soil phosphorus and improve nutrient uptake by crops like maize and wheat. figshare.comfrontiersin.orgmdpi.com The combined application of coated DAP and humic acid has been shown to significantly increase maize yield and phosphorus use efficiency compared to the application of DAP alone. mdpi.com This is attributed to the synergistic effect where the coated DAP provides a synchronized phosphorus supply and the humic acid enhances the photosynthetic rate and nutrient absorption. frontiersin.orgmdpi.com

Biochar: Biochar, a carbon-rich material, can be used as a carrier for DAP. Its porous structure and surface functional groups allow it to adsorb and retain ammonium and phosphate, reducing nutrient leaching. researchgate.netagropolychim.bg Biochar can also improve soil properties, such as organic matter content and cation exchange capacity, which in turn enhances nutrient availability. The application of biochar-based DAP formulations has been found to increase the recovery of phosphorus and improve wheat growth and yield compared to conventional fertilizers. researchgate.net

Soil Interactions and Nutrient Availability

Reaction with Soil Particles and Phosphorus Release Dynamics

Upon application to the soil, diammonium hydrogen phosphate (DAP) undergoes a series of chemical reactions that influence the availability of its constituent nutrients, nitrogen and phosphorus, to plants. The process begins with the rapid dissolution of the fertilizer granule, followed by complex interactions with soil particles that are largely governed by soil properties, particularly pH.

Initial Dissolution and pH Fluctuation DAP is characterized by its high water solubility, allowing it to dissolve quickly in the soil moisture upon application. cropnutrition.com This dissolution releases ammonium (NH₄⁺) and hydrogen phosphate (HPO₄²⁻) ions into the soil solution. kribhco.net

(NH₄)₂HPO₄ (solid) ⇌ 2NH₄⁺ (aqueous) + HPO₄²⁻ (aqueous)

A significant characteristic of this initial reaction is the temporary increase in pH in the immediate vicinity of the dissolving granule. cropnutrition.comatamanchemicals.com The release of ammonium ions can lead to an alkaline environment, with the pH potentially rising above 7. cropnutrition.com This localized alkalinity is a transient effect. cropnutrition.comatamanchemicals.com Over time, the ammonium ions undergo nitrification, a process where soil bacteria convert ammonium to nitrate (B79036) (NO₃⁻). cropnutrition.com This biological process releases hydrogen ions (H⁺), which leads to a long-term net increase in soil acidity. cropnutrition.comwikipedia.org

Phosphorus Reactions and Soil Fixation The fate of the released hydrogen phosphate (HPO₄²⁻) ions is highly dependent on the soil's chemical characteristics. While HPO₄²⁻ is a plant-available form of phosphorus, it is prone to reactions with soil minerals that can render it immobile and unavailable for plant uptake, a process known as phosphorus fixation. mdpi.com

In Acidic Soils: In soils with a low pH, the phosphate ions readily react with soluble iron (Fe), aluminum (Al), and manganese (Mn) ions and their oxides and hydroxides. kribhco.netmdpi.comnih.gov These reactions form low-solubility compounds, effectively "fixing" the phosphorus and reducing its availability. mdpi.com Research on acidic red soil demonstrated that DAP application led to higher phosphorus adsorption compared to other phosphate fertilizers like single superphosphate (SSP) or calcium magnesium phosphate (CMP). mdpi.com

In Alkaline and Calcareous Soils: In soils with a neutral to high pH, particularly those rich in calcium carbonate (CaCO₃), the primary mechanism of phosphorus fixation is precipitation with calcium ions. kribhco.netnih.gov This leads to the formation of less soluble calcium phosphate compounds, such as dicalcium phosphate and octacalcium phosphate. mdpi.comnih.gov The presence of excessive calcium in alkaline soils can lead to poor phosphorus recovery from DAP. kribhco.net Studies have shown that phosphorus adsorption from DAP increases with higher concentrations of CaCO₃ in the soil. nih.gov

The interaction of DAP with different soil types and the resulting phosphorus availability is summarized in the table below.

Soil TypeDominant ReactantsPrimary ReactionImpact on Phosphorus Availability
Acidic Soils (pH < 6.5) Iron (Fe) and Aluminum (Al) oxides/hydroxidesAdsorption and precipitation forming Fe-P and Al-P complexes mdpi.comReduced availability due to formation of low-solubility compounds kribhco.netmdpi.com
Neutral to Alkaline Soils (pH > 7.0) Calcium (Ca) ions, Calcium Carbonate (CaCO₃)Precipitation forming calcium phosphates (e.g., dicalcium phosphate) mdpi.comnih.govReduced availability due to precipitation and immobilization nih.gov

Phosphorus Release Dynamics Over Time The release of phosphorus from DAP into the soil solution is not instantaneous and its availability changes over time. The initial high solubility of DAP ensures a rapid release of phosphate ions into the soil solution immediately following application. cropnutrition.com However, the subsequent fixation reactions mean that the concentration of plant-available phosphorus can decrease as it becomes bound to soil particles. phytojournal.com The persistence of DAP's nutrients in the soil can range from several weeks to a few months, influenced by factors like soil pH, temperature, moisture, and microbial activity.

Research on the release pattern of phosphorus from uncoated DAP granules in soil at field capacity moisture shows a distinct dynamic over an incubation period. The concentration of available phosphorus peaks in the initial phase and then gradually declines as fixation processes occur.

Catalytic Applications Research

Diammonium Hydrogen Phosphate (B84403) as a Catalyst in Organic Synthesis

Catalytic Pathways and Reaction Mechanisms

The synthesis of 1,8-dioxo-octahydroxanthene derivatives from the reaction of an aromatic aldehyde and 5,5-dimethyl-1,3-cyclohexanedione (dimedone) catalyzed by diammonium hydrogen phosphate is believed to proceed through a multi-step sequence involving Knoevenagel condensation, Michael addition, and cyclodehydration. The catalytic role of diammonium hydrogen phosphate is crucial in facilitating these transformations.

Proposed Catalytic Mechanism:

Activation of Reactants: In an aqueous solution, diammonium hydrogen phosphate exists in equilibrium with its constituent ions: NH₄⁺ and HPO₄²⁻. The hydrogen phosphate ion (HPO₄²⁻), being a weak base, can deprotonate the active methylene group of dimedone, generating an enolate ion. This enolate is a potent nucleophile. Simultaneously, the ammonium (B1175870) ion (NH₄⁺) can act as a weak acid, activating the carbonyl group of the aromatic aldehyde by protonation, making it more susceptible to nucleophilic attack.

Knoevenagel Condensation: The enolate of dimedone then attacks the activated carbonyl carbon of the aromatic aldehyde. This is followed by a dehydration step to yield an arylmethylene bis(dimedone) intermediate. The hydrogen phosphate ion can act as a proton shuttle, facilitating the removal of a water molecule.

Michael Addition: A second molecule of dimedone (as its enolate) then undergoes a Michael addition to the α,β-unsaturated ketone system of the intermediate formed in the Knoevenagel condensation. This step results in the formation of a larger intermediate.

Cyclodehydration: The final step involves an intramolecular cyclization followed by dehydration. The acidic character of the ammonium ion likely promotes the cyclization by protonating a carbonyl group, and the basic character of the hydrogen phosphate ion assists in the subsequent elimination of a water molecule to form the stable pyran ring of the 1,8-dioxo-octahydroxanthene derivative.

The synergistic effect of the acidic ammonium ion and the basic hydrogen phosphate ion in a single catalyst entity is key to the efficiency of this one-pot synthesis.

Synthesis of Organic Derivatives (e.g., 1,8-Dioxo-octahydroxanthene)

The synthesis of 1,8-dioxo-octahydroxanthene derivatives serves as a prime example of the catalytic efficacy of diammonium hydrogen phosphate. In a typical procedure, an aromatic aldehyde is reacted with two equivalents of 5,5-dimethyl-1,3-cyclohexanedione in the presence of a catalytic amount of diammonium hydrogen phosphate. capes.gov.brcapes.gov.br The reaction is often conducted in water at room temperature, highlighting the mild conditions employed. capes.gov.brcapes.gov.br

The use of diammonium hydrogen phosphate as a catalyst in this synthesis offers several advantages over other methods, including operational simplicity, the use of a non-toxic and inexpensive catalyst, and the avoidance of hazardous organic solvents. capes.gov.brcapes.gov.br The reaction generally proceeds with high efficiency for a variety of aromatic aldehydes bearing both electron-donating and electron-withdrawing substituents.

The research findings for the synthesis of various 1,8-dioxo-octahydroxanthene derivatives using diammonium hydrogen phosphate as a catalyst are summarized in the interactive data table below. The yields are consistently high, and the reaction times are relatively short, underscoring the practical utility of this catalytic system.

Table 1: Synthesis of 1,8-Dioxo-octahydroxanthene Derivatives Catalyzed by Diammonium Hydrogen Phosphate

Entry Aldehyde Product Time (h) Yield (%)
1 Benzaldehyde 3,3,6,6-Tetramethyl-9-phenyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione 1.5 92
2 4-Chlorobenzaldehyde 9-(4-Chlorophenyl)-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione 1.0 95
3 4-Methylbenzaldehyde 3,3,6,6-Tetramethyl-9-(p-tolyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione 1.2 93
4 4-Methoxybenzaldehyde 9-(4-Methoxyphenyl)-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione 1.8 90
5 4-Nitrobenzaldehyde 3,3,6,6-Tetramethyl-9-(4-nitrophenyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione 1.0 96
6 3-Nitrobenzaldehyde 3,3,6,6-Tetramethyl-9-(3-nitrophenyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione 1.2 94

Computational and Theoretical Studies

Molecular Modeling and Simulation of Diammonium Hydrogen Phosphate (B84403) Structure and Interactions

Molecular modeling and simulation are powerful tools for investigating the three-dimensional structure of diammonium hydrogen phosphate and the complex interactions that govern its crystalline framework. These computational techniques rely on force fields—collections of equations and parameters that describe the potential energy of the system—to simulate the behavior of atoms and molecules.

The crystal structure of diammonium hydrogen phosphate, (NH₄)₂HPO₄, has been determined experimentally and serves as the foundation for molecular models. It crystallizes in a monoclinic system with the space group P2₁/c. The structure is composed of ammonium (B1175870) (NH₄⁺) and hydrogen phosphate (HPO₄²⁻) tetrahedra linked by a network of hydrogen bonds. These O-H···O and N-H···O bonds are the primary interactions stabilizing the crystal lattice. A new crystal modification of DAP has also been identified, which similarly consists of PO₃OH and NH₄ tetrahedra held together by this hydrogen bonding network.

Molecular dynamics (MD) simulations use these structural models to compute the trajectories of atoms and molecules over time, providing a detailed view of the compound's dynamic behavior. The choice of force field (e.g., CHARMM, AMBER, OPLS) is critical for accurately representing the intermolecular and intramolecular forces, which include bonded (bond stretching, angle bending, torsions) and non-bonded (van der Waals, electrostatic) interactions. For ionic and hydrogen-bonded systems like DAP, polarizable force fields may be employed to account for the dynamic changes in electron distribution in response to the local electric field, offering a more accurate description of the interactions.

Simulations can model the interaction of DAP with other substances. For instance, the interaction between DAP and calcium carbonate (CaCO₃) is of significant interest, as it leads to the formation of hydroxyapatite (B223615) (HAP). mdpi.com Molecular modeling can elucidate the mechanisms of this interaction at the atomic scale, showing how ions arrange at the interface and predicting the nucleation and growth of the new HAP phase.

ParameterPrimary PolymorphNew Modification
Formula (NH₄)₂HPO₄(NH₄)₂HPO₄
Crystal System Monoclinic-
Space Group P2₁/c-
Unit Cell Molecules (Z) 48
Key Interactions O-H···O and N-H···O hydrogen bondsO-H···O and N-H···O hydrogen bonds

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. wikipedia.org Instead of solving the complex many-electron Schrödinger equation, DFT utilizes the electron density as the fundamental variable, making it computationally feasible for complex crystalline solids like diammonium hydrogen phosphate. mpg.dedurham.ac.uk

A typical DFT calculation for DAP would begin with the experimentally determined crystal structure as input. The calculation solves the Kohn-Sham equations to determine the ground-state electron density and energy of the system. wikipedia.org This process involves selecting an appropriate exchange-correlation functional, such as the Generalized Gradient Approximation (GGA) with the Perdew–Burke–Ernzerhof (PBE) formulation, and a basis set to describe the electronic wavefunctions. mdpi.com

From these calculations, several key properties can be derived:

Electronic Structure: The band structure and the projected density of states (PDOS) can be calculated. The PDOS reveals the contribution of each atomic orbital (e.g., from N, H, P, O) to the valence and conduction bands, providing insight into the nature of chemical bonding within the crystal.

Charge Distribution: DFT can map the partial charge density for the valence band maximum (VBM) and conduction band minimum (CBM), identifying the regions of the molecule involved in electronic transitions and chemical reactions. researchgate.net

Reactivity: The electronic properties determined by DFT can be used to predict the reactivity of DAP. For example, by calculating the adsorption energy of molecules on DAP surfaces, one can understand its interactions with other compounds. This is useful for studying mechanisms like the formation of hydroxyapatite, where the interaction between phosphate ions and calcium is critical. mdpi.com

While specific DFT studies focused solely on diammonium hydrogen phosphate are not extensively published, the methodology is well-established from studies on related phosphate materials, such as potassium dihydrogen phosphate (KDP). mdpi.com Such studies demonstrate how DFT is used to analyze the effects of dopants and defects on the electronic structure and properties of phosphate crystals. mdpi.com

Thermodynamic Modeling of Phase Transformations (e.g., HAP formation)

Thermodynamic modeling is essential for predicting the feasibility and conditions for phase transformations involving diammonium hydrogen phosphate. A key transformation is its reaction with a calcium source, such as calcium carbonate (CaCO₃), to form hydroxyapatite (HAP; Ca₅(PO₄)₃(OH)), a compound of great interest for biomaterials and conservation science. mdpi.com

The theoretical chemical pathway for this reaction is: 5CaCO₃ + 3(NH₄)₂HPO₄ → Ca₅(PO₄)₃(OH) + 3(NH₄)₂CO₃ + 2H₂CO₃

Thermodynamic models are used to evaluate the stable phase equilibria between the reactants (CaCO₃ and (NH₄)₂HPO₄) and the products. researchgate.net These models calculate the change in Gibbs free energy (ΔG) for the reaction under various conditions of temperature, pressure, and pH. A negative ΔG indicates a spontaneous reaction, confirming that the formation of HAP is thermodynamically favorable. Such models can predict the optimum synthesis conditions, including pH and reactant concentrations, to maximize the yield and purity of the HAP product. researchgate.netresearchwithrutgers.com The thermodynamics of the system are foundational to understanding how different precursor systems can be designed to effectively synthesize hydroxyapatite. researchwithrutgers.com

The formation of HAP is also influenced by the presence of other ions and molecules. For example, studies have investigated HAP synthesis in simulated body fluid (SBF), which contains various ions found in blood plasma. core.ac.uk Thermodynamic calculations can account for these additional species to predict their influence on the final product.

Reactant 1Reactant 2ProductSignificance
Calcium Carbonate (CaCO₃)Diammonium Hydrogen Phosphate ((NH₄)₂HPO₄)Hydroxyapatite (Ca₅(PO₄)₃(OH))Biomaterial synthesis, stone conservation mdpi.comresearchgate.net
Calcium Nitrate (B79036) (Ca(NO₃)₂)Diammonium Hydrogen Phosphate ((NH₄)₂HPO₄)Hydroxyapatite (Ca₅(PO₄)₃(OH))Chemical precipitation synthesis of HAP core.ac.uknih.gov
Calcium Acetate (Ca(CH₃COO)₂)Diammonium Hydrogen Phosphate ((NH₄)₂HPO₄)Hydroxyapatite (Ca₅(PO₄)₃(OH))Aqueous precipitation synthesis of HAP semanticscholar.org

Kinetic Studies of Decomposition and Reaction Pathways

Kinetic studies focus on the rate and mechanism of chemical reactions, such as the thermal decomposition of diammonium hydrogen phosphate. DAP is known to be unstable at elevated temperatures, and understanding its decomposition kinetics is crucial for its storage, handling, and use in various applications, including as a fire retardant. wikipedia.orgrsc.org

The thermal decomposition of DAP is not a single-step process but follows a series of reaction pathways. The initial decomposition begins at temperatures as low as 70 °C. wikipedia.org

Decomposition Pathway:

Initial Decomposition: Solid diammonium hydrogen phosphate first decomposes to release ammonia (B1221849) gas and form solid monoammonium hydrogen phosphate (MAP). wikipedia.orgatamanchemicals.com (NH₄)₂HPO₄(s) ⇌ NH₃(g) + NH₄H₂PO₄(s)

Further Decomposition: As the temperature increases, the newly formed MAP and any remaining DAP can decompose further. This stage involves the loss of more ammonia and water, leading to the formation of phosphoric acid and eventually polyphosphoric and metaphosphoric acids. rsc.orgresearchgate.net At around 155 °C, DAP can emit toxic fumes of phosphorus oxides, nitrogen oxides, and ammonia. wikipedia.orgnih.gov

Kinetic studies of this process are often performed using thermogravimetric analysis (TGA) and differential thermal analysis (DTA). researchgate.netsctunisie.org These techniques measure the change in mass and heat flow as a function of temperature, allowing for the determination of kinetic parameters. The experimental data can be analyzed using various reaction models to determine the activation energy (Ea) and the pre-exponential factor (A) from the Arrhenius equation.

Studies have shown that the decomposition rate is strongly dependent on temperature and that the kinetics can be influenced by impurities present in the material. researchgate.net For instance, the presence of certain metal impurities can decrease the decomposition rate. researchgate.net Kinetic models can range from simple single-step mechanisms to more complex multi-step pathways that account for the sequential stages of decomposition. researchgate.net

Temperature RangeReaction PathwayProducts
~70 °C(NH₄)₂HPO₄(s) → NH₃(g) + NH₄H₂PO₄(s)Ammonia, Monoammonium Hydrogen Phosphate wikipedia.org
~155-190 °CFurther decomposition of phosphate speciesAmmonia, Water, Phosphoric Acid rsc.orgresearchgate.net
>190 °CConversion to polyphosphates and sublimationPhosphorus Oxides (e.g., P₄O₁₀), Nitrogen Oxides researchgate.netresearchgate.net

Emerging Research Frontiers and Future Directions

Integration with Nanotechnology for Novel Applications

The convergence of nanotechnology and materials science has opened new avenues for the application of diammonium hydrogen phosphate (B84403). By manipulating its properties at the nanoscale, researchers are unlocking enhanced functionalities for a range of applications, from agriculture to medicine.

One of the most promising areas is the development of "Nano DAP" fertilizers. These nano-formulations aim to improve nutrient use efficiency and minimize environmental losses associated with conventional fertilizers. Research indicates that by reducing the particle size of DAP to the nanoscale, nutrient delivery to plants can be more targeted and controlled. scribd.com However, the agronomic benefits of nano DAP are still under investigation, with some studies showing significant crop yield increases while others report a decline compared to conventional DAP. This discrepancy highlights the need for further research to optimize formulation and application methods.

Crop Treatment Yield Change Compared to Conventional DAP Reference
Various CropsGromor Nano DAP+2.4% to +27% agrospectrumindia.com
WheatTwo sprays of nano DAP (zero conventional DAP)-16.1% downtoearth.org.in
Soybean100% RDF + nano DAP @ 4 ml L⁻¹Significantly higher seed yield per plant thepharmajournal.com
Pearl Millet75% RDF + nano DAP seed treatment and foliar spray65.14% higher grain yield than control agronomyjournals.com

Beyond agriculture, diammonium hydrogen phosphate is being utilized in the synthesis of nanoparticles for biomedical applications. For instance, it is a key reagent in the chemical precipitation of hydroxyapatite (B223615) (HA), a major component of bone and teeth, for use in nanocomposites for dentistry. nih.gov Additionally, DAP is used to create coatings for biodegradable magnesium-based orthopedic implants. These coatings enhance the corrosion resistance of the implants and improve their osteocompatibility. nih.gov

In the realm of drug delivery, nanoparticles formulated with or derived from diammonium hydrogen phosphate are being explored. While direct use of DAP in drug delivery nanoparticles is less common, its role in creating phosphate-based nanocarriers is significant. For example, lactoferrin-encapsulated dichloroacetophenone (DAP) nanoparticles have shown enhanced drug delivery and anti-tumor efficacy in prostate cancer models. nih.gov The release profile of drugs from such nanoparticles is a critical parameter, and innovative methods are being developed to accurately characterize it. nih.gov

Advanced Characterization Methodologies Development

The development of advanced analytical techniques is crucial for understanding the structure-property relationships of diammonium hydrogen phosphate, especially in its nano-formulations and in complex matrices. Techniques such as ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy and Raman spectroscopy are providing unprecedented insights into the molecular structure and chemical environment of the phosphate ions in DAP.

³¹P NMR spectroscopy is a powerful tool for characterizing the chemical state of phosphorus in various materials. In the context of DAP, it can be used to identify the phosphate species present and to study the interactions of DAP with other molecules. The chemical shift in a ³¹P NMR spectrum is sensitive to the local electronic environment of the phosphorus nucleus.

Phosphorus Compound Solvent ³¹P NMR Chemical Shift (ppm) Reference
Ammonium (B1175870) Dihydrogen PhosphateD₂ONot specified researchgate.net
Triphenyl PhosphateCDCl₃Not specified researchgate.net
Phosphonoacetic AcidD₂ONot specified researchgate.net
Tris(2-chloroethyl) PhosphateCDCl₃Not specified researchgate.net

Raman spectroscopy provides information about the vibrational modes of molecules and is particularly useful for identifying the phosphate and ammonium groups in DAP. The Raman spectrum of ammonium dihydrogen phosphate exhibits characteristic peaks corresponding to the internal oscillations of the PO₄ and NH₄ groups, as well as lattice vibrations. ias.ac.in

Assignment Raman Shift (cm⁻¹) Reference
Lattice LinesMultiple lines observed ias.ac.in
PO₄ Group Oscillations8 distinct lines observed ias.ac.in
NH₄ Group Oscillations8 distinct lines observed ias.ac.in

These advanced characterization techniques are instrumental in quality control, in studying the reaction mechanisms of DAP in various applications, and in the development of new DAP-based materials with tailored properties.

Interdisciplinary Research on Diammonium Hydrogen Phosphate

The versatility of diammonium hydrogen phosphate has led to its application in a wide array of interdisciplinary research fields, bridging materials science, environmental science, and cultural heritage preservation.

In the field of materials science, DAP is investigated as a consolidating agent for the preservation of carbonate stones, such as marble and limestone, which are commonly used in historical monuments and buildings. researchgate.net When applied to these stones, DAP reacts with the calcium carbonate to form new, more resistant calcium phosphate phases, such as hydroxyapatite. This treatment can significantly improve the mechanical properties of the weathered stone.

Stone Type Treatment Improvement in Compressive Strength Reference
Loess3.0 mol/L DAP solutionSix times greater than untreated researchgate.net
ChalkDAP solution22-24% increase researchgate.net

In environmental science, a significant area of research focuses on the role of diammonium hydrogen phosphate in nutrient management and pollution control. Beyond its primary use as a fertilizer, researchers are exploring its potential in wastewater treatment. Specifically, DAP can be a target product of phosphorus recovery from wastewater streams. This process not only helps in mitigating eutrophication but also contributes to a circular economy by recycling valuable nutrients. youtube.com

The flame-retardant properties of diammonium hydrogen phosphate are also a subject of interdisciplinary research, combining chemistry and fire safety engineering. When exposed to heat, DAP decomposes to release ammonia (B1221849) and phosphoric acid, which act as fire suppressants. Research is ongoing to enhance its flame-retardant efficacy by, for example, coating it with silica (B1680970) to create core-shell structures for incorporation into polymers. youtube.com

Sustainability and Circular Economy Perspectives in Diammonium Hydrogen Phosphate Research

The production and consumption of diammonium hydrogen phosphate are intrinsically linked to global food security and environmental sustainability. Consequently, a significant body of research is dedicated to improving the sustainability of its life cycle and integrating it into a circular economy model.

Life Cycle Assessment (LCA) is a critical tool for evaluating the environmental footprint of DAP production, from raw material extraction to the final product. These assessments help identify hotspots in the production process where environmental impacts, such as greenhouse gas emissions and energy consumption, can be minimized. scribd.comresearchgate.netresearchgate.net

Impact Category Contribution from DAP Production Reference
Respiratory InorganicsHigh researchgate.netscientific.net
Global WarmingModerate scribd.com
Non-renewable EnergyModerate scribd.com
Terrestrial Acidification/NitrificationHigh researchgate.netscientific.net

A key aspect of the circular economy for phosphorus is the recovery of this essential nutrient from waste streams to produce fertilizers like DAP. Wastewater, in particular, is a significant secondary source of phosphorus. Various technologies are being developed and optimized to recover phosphorus from wastewater and convert it into valuable products, including struvite (magnesium ammonium phosphate) and, potentially, DAP. Techno-economic analyses are crucial for assessing the viability of these recovery processes and for identifying the most promising pathways towards a circular phosphorus economy. nih.govulisboa.ptdtu.dk

Recovery Technology Target Product Economic Feasibility Reference
Struvite PrecipitationStruviteOperating profit of 87,32 k€/year in one scenario ulisboa.pt
Chemical PrecipitationIron PhosphateNot economically favorable in one study dtu.dk
Microalgae-based SystemsBiomass (for biofuel/fertilizer)Break-even selling price of US$0.549/kg for biomass iwaponline.com

The research into sustainable production and circular use of diammonium hydrogen phosphate is vital for ensuring the long-term availability of this critical nutrient for agriculture while minimizing its environmental impact. These efforts are aligned with global goals for sustainable development and resource efficiency.

Q & A

Q. What are the standard methods for synthesizing and purifying diammonium hydrogen phosphate (DAP) for laboratory use?

DAP is synthesized via neutralization of phosphoric acid with ammonia under controlled stoichiometric conditions. The reaction proceeds as: H3PO4+2NH3(NH4)2HPO4\text{H}_3\text{PO}_4 + 2\text{NH}_3 \rightarrow (\text{NH}_4)_2\text{HPO}_4 Key parameters include maintaining a pH of 7.7–8.1 for a 5% solution to ensure product stability . Post-synthesis, impurities (e.g., insoluble matter ≤0.005%) are removed via recrystallization or filtration. Purity verification involves titration assays and pH testing .

Q. How do the physicochemical properties of DAP influence its applications in agricultural research?

DAP’s solubility (high in water) and buffering capacity (pH \sim8 in solution) make it ideal for soil amendment studies. Its dual N-P content (18% N, 46% P₂O₅) supports controlled nutrient release experiments. Researchers must account for its hygroscopicity during storage and its interaction with soil microbiota, which affects nutrient bioavailability .

Q. What analytical techniques are recommended for quantifying DAP in complex matrices (e.g., soil, biological samples)?

  • Ion chromatography (IC): Detects ammonium and phosphate ions post-extraction.
  • Spectrophotometry: Measures phosphate via molybdenum-blue method (λ = 880 nm).
  • X-ray diffraction (XRD): Confirms crystalline structure in solid-state studies .
    Calibration curves using certified DAP standards are critical for accuracy .

Advanced Research Questions

Q. How can researchers optimize dissolution kinetics of DAP in aqueous systems for controlled-release fertilizer studies?

Dissolution kinetics are influenced by:

  • Temperature: Higher temperatures (e.g., 40–60°C) accelerate dissolution but may destabilize ammonium ions.
  • Agitation: Stirring rates >200 rpm reduce boundary layer resistance.
  • Particle size: Finer granules (≤1 mm) enhance surface area for dissolution.
    A modified Noyes-Whitney model can predict rate constants, validated via gravimetric analysis .

Q. What experimental designs address contradictions in reported pH effects of DAP on soil microbiota?

Conflicting data on DAP’s pH impact (reported ranges: 5.5–8.1) arise from soil buffering capacity and organic matter content. To resolve this:

  • Use a central composite design (CCD) varying DAP concentration (0.5–5 g/L), soil type (sandy/clay), and organic carbon content.
  • Monitor microbial activity via ATP luminescence or CO₂ respiration assays .

Q. How does DAP function as a consolidant in cultural heritage conservation, and what are its limitations?

DAP reacts with calcite in limestone to form hydroxyapatite, enhancing mechanical strength. Key parameters:

  • Concentration: 1–3% w/v DAP solution for optimal penetration.
  • Application method: Brushing vs. poultice affects depth of consolidation.
    Limitations include potential salt efflorescence and incomplete reaction in siliceous substrates. SEM-EDS and micro-CT validate treatment efficacy .

Q. What methodologies mitigate ammonia volatilization during DAP application in hydroponic systems?

Ammonia loss is minimized by:

  • pH control: Maintain solution pH <7.0 using citric acid buffers.
  • Encapsulation: DAP-loaded alginate beads slow nutrient release.
  • Microbial inhibitors: Add nitrapyrin to suppress Nitrosomonas activity.
    Gas chromatography (GC) quantifies NH₃ emissions .

Data Contradiction and Validation

Q. How to reconcile discrepancies in DAP’s role as a fire retardant across studies?

Variability arises from substrate composition (cellulose vs. synthetic polymers) and DAP loading (5–20% w/w). Researchers should:

  • Conduct cone calorimetry under standardized ISO 5660-1 conditions.
  • Compare peak heat release rates (pHRR) and char residue mass across substrates.
  • Use FTIR to analyze phosphoric acid formation during thermal decomposition .

Q. Why do dissolution studies report conflicting activation energies for DAP in gypsum systems?

Differences in gypsum particle morphology (e.g., crystalline vs. dihydrate) and DAP concentration (0.1–1 M) alter activation energy (Eₐ). Use Arrhenius plots across 25–60°C to calculate Eₐ, ensuring particle size uniformity via sieving (<75 µm) .

Methodological Best Practices

Q. What statistical approaches are optimal for multifactorial DAP experiments (e.g., nutrient uptake studies)?

  • Fractional factorial design (FFD): Screens dominant factors (e.g., DAP dose, irrigation frequency).
  • Response surface methodology (RSM): Models non-linear interactions between variables.
  • ANOVA with Tukey’s HSD: Validates significance (p <0.05) in triplicate trials .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.